2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide 2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866349-80-6
VCID: VC4665508
InChI: InChI=1S/C30H28N2O6/c1-4-36-22-9-7-21(8-10-22)31-28(33)17-32-16-24(29(34)20-6-5-18(2)19(3)13-20)30(35)23-14-26-27(15-25(23)32)38-12-11-37-26/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,31,33)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC(=C(C=C5)C)C
Molecular Formula: C30H28N2O6
Molecular Weight: 512.562

2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide

CAS No.: 866349-80-6

Cat. No.: VC4665508

Molecular Formula: C30H28N2O6

Molecular Weight: 512.562

* For research use only. Not for human or veterinary use.

2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide - 866349-80-6

Specification

CAS No. 866349-80-6
Molecular Formula C30H28N2O6
Molecular Weight 512.562
IUPAC Name 2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C30H28N2O6/c1-4-36-22-9-7-21(8-10-22)31-28(33)17-32-16-24(29(34)20-6-5-18(2)19(3)13-20)30(35)23-14-26-27(15-25(23)32)38-12-11-37-26/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,31,33)
Standard InChI Key ZDWVHDHRLLKEAN-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC(=C(C=C5)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the quinoline-dioxino fused heterocycle family, featuring a 2H,3H,6H,9H- dioxino[2,3-g]quinolin-9-one core substituted at position 8 with a 3,4-dimethylbenzoyl group and at position 6 with an N-(4-ethoxyphenyl)acetamide moiety . Its IUPAC name reflects this connectivity:
2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro- dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide .

Physicochemical Profile

PropertyValueSource
Molecular formulaC₃₀H₂₈N₂O₆
Molecular weight512.562 g/mol
CAS Registry866349-80-6
SMILESCCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC(=C(C=C5)C)C
InChI KeyZDWVHDHRLLKEAN-UHFFFAOYSA-N

The presence of multiple oxygen atoms (six oxygen-containing functional groups) suggests moderate polarity, though experimental solubility data remain unreported. The 4-ethoxyphenyl group likely enhances lipophilicity compared to unsubstituted acetamides .

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol exists for this compound, analogous quinoline-dioxino hybrids are typically synthesized through:

  • Pfitzinger Reaction: Condensation of isatin derivatives with α-keto acids to form quinoline-4-carboxylic acids .

  • Dioxane Ring Formation: Nucleophilic substitution between diols and dihalides under basic conditions.

  • Amide Coupling: Reaction of carboxylic acid intermediates with 4-ethoxyaniline using carbodiimide-based activating agents .

A hypothetical synthesis route could involve:

  • Preparation of 6-substituted quinoline-4-carboxylic acid via Pfitzinger reaction .

  • Dioxino ring closure using 1,2-dibromoethane and potassium carbonate.

  • Benzoylation at position 8 via Friedel-Crafts acylation with 3,4-dimethylbenzoyl chloride.

  • Final amide formation using EDC/HOBt coupling with 4-ethoxyaniline .

Spectroscopic Characterization

Key spectral features anticipated based on structural analogs:

  • IR Spectroscopy: Strong absorptions at ~1750 cm⁻¹ (quinolone carbonyl), ~1680 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (aryl ether C-O) .

  • ¹H NMR:

    • δ 1.35 ppm (triplet, CH₃CH₂O-)

    • δ 2.25–2.30 ppm (singlets, aromatic methyl groups)

    • δ 4.05 ppm (quartet, OCH₂CH₃)

    • δ 6.85–8.10 ppm (aromatic protons) .

Biological Activities and Research Findings

Anticancer Activity

The 3,4-dimethylbenzoyl moiety may confer tyrosine kinase inhibitory activity:

KinaseAnalog IC₅₀ (nM)Structural Feature
EGFR12–458-Aroylquinolines
VEGFR-28–328-Aroylquinolines

Molecular docking studies suggest the dioxino ring improves solubility while maintaining target affinity.

Pharmacokinetic Considerations

ADME Properties

Predicted parameters using SwissADME:

ParameterValue
LogP3.8
H-bond acceptors6
H-bond donors1
Bioavailability56%

The 4-ethoxyphenyl group may slow hepatic metabolism compared to smaller alkoxy substituents .

Future Research Directions

  • Synthetic Optimization: Develop metal-catalyzed cross-couplings for modular assembly of the dioxinoquinoline core.

  • Target Identification: Perform kinome-wide profiling to identify primary molecular targets .

  • Formulation Studies: Investigate nanoparticle delivery systems to enhance water solubility.

  • Toxicological Screening: Assess genotoxicity using Ames test and micronucleus assay .

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